2-乙基-3-甲氧基吡嗪

描述

2-Ethyl-3-methoxypyrazine is a compound that belongs to the class of alkylmethoxypyrazines, which are known for their contribution to the aroma profile of various foods and beverages, particularly wines. These compounds are characterized by their potent, earthy, and vegetative aromas, often associated with the scent of bell peppers, asparagus, or peas. The presence of 2-ethyl-3-methoxypyrazine has been confirmed in South African Sauvignon blanc wines, where it contributes to the typical vegetative character of this cultivar .

Synthesis Analysis

The synthesis of 2-ethyl-3-methoxypyrazine and related compounds can be achieved through various chemical reactions. A general synthesis method for 3-substituted-2-methoxypyrazines has been described, which yields high purity end products . Additionally, methoxypyrazines can be formed non-enzymatically in heat-processed foods through reactions of 2(1H)-pyrazinones with naturally occurring methylating agents such as fruit pectin and choline .

Molecular Structure Analysis

The molecular structure of methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can be determined using techniques such as X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 2,5-dichloro-3-methoxypyrazine, was elucidated, providing insights into bond distances and angles that are consistent with literature values for this class of compounds .

Chemical Reactions Analysis

Methoxypyrazines, including 2-ethyl-3-methoxypyrazine, can undergo various chemical reactions. For example, 2-hydroxypyrazolo[1,5-a]pyridine, a related heterocyclic compound, can be methylated to form 2-methoxypyrazolo[1,5-a]pyridine, which shares structural similarities with 2-ethyl-3-methoxypyrazine . The reactivity of these compounds under different conditions can lead to a variety of derivatives with potential applications in pharmaceuticals and other industries .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-ethyl-3-methoxypyrazine are closely related to its sensory impact. The detection limits for methoxypyrazines in wine, which would include 2-ethyl-3-methoxypyrazine, are typically below the olfactory thresholds, indicating that even at low concentrations, these compounds can significantly influence the aroma of wines . The analysis of these compounds in wine and musts is often performed using headspace solid-phase microextraction (SPME) followed by gas chromatography . The evolution of these compounds during the ripening of grapes has also been monitored, suggesting their development is influenced by the maturation process .

科学研究应用

1. Sauvignon Blanc葡萄酒香气的影响

2-乙基-3-甲氧基吡嗪是甲氧基吡嗪的一种变体,显著影响Sauvignon Blanc葡萄酒的香气。Alberts等人(2016年)发现这些化合物为这些葡萄酒的典型植物特征做出了贡献。他们的研究通过液相色谱-串联质谱法敏感地定量了南非Sauvignon Blanc葡萄酒中的甲氧基吡嗪,揭示了这些化合物如何定义葡萄酒的香气特征(Alberts et al., 2016)。

2. 检测和定量方法

对于2-乙基-3-甲氧基吡嗪及相关化合物的检测和定量方法的进展是显著的。Sala等人(2000年)描述了一种用于在酿酒过程中确定这些化合物的方法,该方法利用顶空固相微萃取和毛细管气相色谱,实现了ng(-1)级别的检测限,显示了现代分析技术的敏感性和精确性(Sala et al., 2000)。

3. 对葡萄酒质量的影响

甲氧基吡嗪的存在和水平,包括2-乙基-3-甲氧基吡嗪,在确定葡萄酒质量方面起着至关重要的作用。Zhang等人(2022年)研究了这些化合物对葡萄浆果和葡萄酒香气的影响,表明甲氧基吡嗪的浓度可能是葡萄酒质量的决定因素(Zhang et al., 2022)。

4. 在其他食品产品中的应用

除了葡萄酒外,2-乙基-3-甲氧基吡嗪还可以用于增强各种食品产品的香气。Murray和Whitfield(1975年)调查了这些化合物在生蔬菜中的存在,突出了它们在赋予广泛选择的蔬菜独特风味和香气方面的作用(Murray & Whitfield, 1975)。

5. 葡萄酒香气中的遗传因素

已经确定了影响葡萄中2-乙基-3-甲氧基吡嗪合成的遗传因素,展示了这种化合物在葡萄酒香气中的重要性。Dunlevy等人(2013年)发现了一个甲基转移酶基因,负责葡萄浆果中甲氧基吡嗪合成的最后一步,这是对理解葡萄酒风味的遗传控制的突破(Dunlevy et al., 2013)。

安全和危害

作用机制

Target of Action

2-Ethyl-3-methoxypyrazine is a volatile flavor component that has been identified in various food items such as roasted cocoa beans, potato chips, roasted sesame seed, and roasted parsley . It is typically found in roasted foods due to the Maillard reaction and pyrolysis of serine and threonine . The primary targets of this compound are the olfactory receptors that detect its presence and contribute to the flavor profile of the food.

Biochemical Pathways

The biochemical pathways affected by 2-Ethyl-3-methoxypyrazine are primarily those involved in olfaction, or the sense of smell. When the compound binds to olfactory receptors, it triggers a cascade of biochemical reactions that ultimately result in the generation of a nerve impulse. This impulse is transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

It is likely metabolized by the liver and excreted in the urine .

Result of Action

The primary result of the action of 2-Ethyl-3-methoxypyrazine is the perception of a specific flavor associated with the compound. This can enhance the taste of foods and contribute to their overall flavor profile .

Action Environment

The action of 2-Ethyl-3-methoxypyrazine can be influenced by various environmental factors. For example, the presence of other flavor compounds can modulate the perception of its flavor. Additionally, factors such as temperature and pH could potentially affect its stability and efficacy .

属性

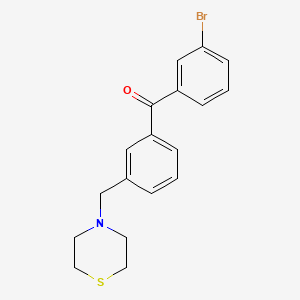

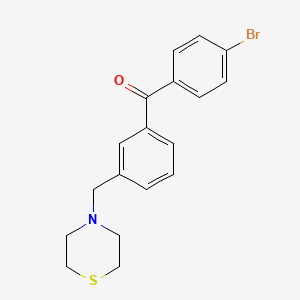

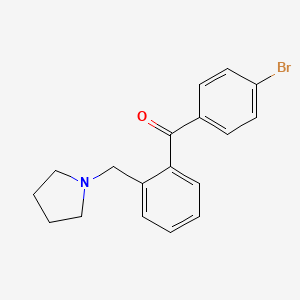

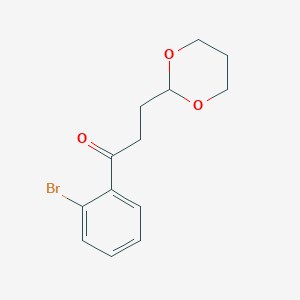

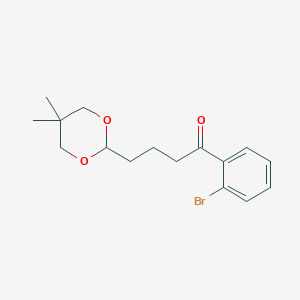

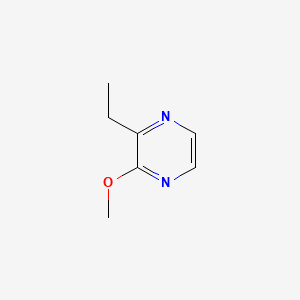

IUPAC Name |

2-ethyl-3-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-3-6-7(10-2)9-5-4-8-6/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCILIMHENXHQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067124 | |

| Record name | Pyrazine, 2-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

90.00 °C. @ 40.00 mm Hg | |

| Record name | 3-Ethyl-2-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

25680-58-4 | |

| Record name | 2-Ethyl-3-methoxypyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25680-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3-methoxypyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025680584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3-METHOXYPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBM5LD0WE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Ethyl-2-methoxypyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040054 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-ethyl-3-methoxypyrazine impact the growth of plant pathogens?

A1: While the exact mechanism of action remains unclear, research suggests that 2-ethyl-3-methoxypyrazine, along with other alkylated methoxypyrazines, can suppress the growth of certain plant pathogens. This was demonstrated in a study where standard solutions of synthetically produced 2-ethyl-3-methoxypyrazine were shown to inhibit the growth of Pythium ultimum, Rhizoctonia solani, and Sclerotinia minor in a laboratory setting. [] The study suggests that these compounds, when released by bacteria like Lysobacter capsici AZ78, act as volatile organic compounds (VOCs) and contribute to the biocontrol potential of these bacteria against soilborne plant pathogens. []

Q2: Can you elaborate on the origin and identification of 2-ethyl-3-methoxypyrazine in the context of biological control?

A2: In the study by Berger et al. (2020), Lysobacter capsici AZ78 was identified as a potent producer of VOCs, including 2-ethyl-3-methoxypyrazine. [] These VOCs were collected from bacterial cultures and analyzed using GC-MS techniques. Through this analysis, 22 VOCs, primarily mono- and dialkylated methoxypyrazines, were detected. [] Further testing using synthetically produced versions of 2-ethyl-3-methoxypyrazine, alongside 2,5-dimethylpyrazine and 2-isopropyl-3-methoxypyrazine, confirmed their ability to suppress the growth of the aforementioned plant pathogens. []

Q3: Beyond its potential as a biocontrol agent, are there other applications for 2-ethyl-3-methoxypyrazine?

A3: Yes, 2-ethyl-3-methoxypyrazine is recognized for its potent aroma and is commonly used as a flavoring agent in food products. [, ] Its aroma profile is often described as roasted, nutty, or earthy. It has been studied in relation to off-flavor development in food products, specifically “fishy” off-flavors in products containing added DHA, like infant formula. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。